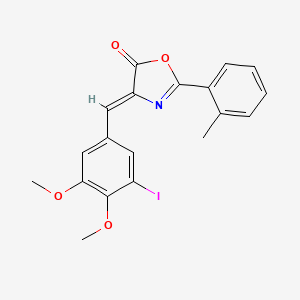![molecular formula C17H21N3S B3897227 (Z)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-1-(3-METHYLTHIOPHEN-2-YL)METHANIMINE](/img/structure/B3897227.png)
(Z)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-1-(3-METHYLTHIOPHEN-2-YL)METHANIMINE
Overview
Description
(Z)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-1-(3-METHYLTHIOPHEN-2-YL)METHANIMINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-1-(3-METHYLTHIOPHEN-2-YL)METHANIMINE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Substitution with 4-Methylphenyl Group: The piperazine ring is then substituted with a 4-methylphenyl group using a nucleophilic substitution reaction.
Formation of the Methanimine Group: The final step involves the formation of the methanimine group by reacting the substituted piperazine with 3-methylthiophene-2-carbaldehyde under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis for the development of more complex molecules.
Biology
In biological research, piperazine derivatives are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinally, such compounds may be investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, these compounds can be used in the development of new materials or as intermediates in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of (Z)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-1-(3-METHYLTHIOPHEN-2-YL)METHANIMINE would depend on its specific biological target. Typically, piperazine derivatives can interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE
- N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-1-(2-THIENYL)METHANIMINE
Uniqueness
The presence of the 3-methylthiophene group in (Z)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-1-(3-METHYLTHIOPHEN-2-YL)METHANIMINE may confer unique electronic and steric properties, potentially leading to distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
(Z)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-(3-methylthiophen-2-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3S/c1-14-3-5-16(6-4-14)19-8-10-20(11-9-19)18-13-17-15(2)7-12-21-17/h3-7,12-13H,8-11H2,1-2H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZKKQJBIPNUKG-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=C(C=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=C(C=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897154.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2E)-3-(2-furyl)prop-2-en-1-yl]piperidin-3-ol](/img/structure/B3897161.png)
![4-phenyl-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3897167.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B3897178.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-(2-bromophenyl)methylidene]acetohydrazide](/img/structure/B3897184.png)
![N~2~-benzyl-N~1~-isopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3897188.png)
![4-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897203.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B3897207.png)
![(1Z)-1-(4-Bromophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-imine](/img/structure/B3897218.png)
![(Z)-1-(3,4-Dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine](/img/structure/B3897226.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B3897252.png)



